2-(4-butoxyanilino)-N,N-dimethylacetamide
CAS No.: 92493-33-9
Cat. No.: VC18450007
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92493-33-9 |
|---|---|
| Molecular Formula | C14H22N2O2 |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 2-(4-butoxyanilino)-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C14H22N2O2/c1-4-5-10-18-13-8-6-12(7-9-13)15-11-14(17)16(2)3/h6-9,15H,4-5,10-11H2,1-3H3 |
| Standard InChI Key | PPRDHOZVRKPWRO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)NCC(=O)N(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises an acetamide backbone (N,N-dimethylacetamide) substituted at the α-carbon with a 4-butoxyanilino group. The molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol. Key features include:
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N,N-Dimethylacetamide core: Provides polarity and solubility in organic solvents .
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4-Butoxyanilino moiety: Introduces aromaticity and lipophilicity due to the butoxy chain.
Table 1: Hypothetical Physicochemical Properties (Derived from Analogues)
| Property | Value/Description | Basis for Inference |
|---|---|---|
| Melting Point | ~80–85°C | Similar acetamide derivatives |
| Boiling Point | >300°C (decomposes) | Thermal stability of amides |
| Solubility | Soluble in DMSO, ethanol; insoluble in water | Polar vs. non-polar groups |
| LogP | ~2.5 | Lipophilic butoxy group |
The butoxy chain enhances membrane permeability, making the compound potentially bioactive . The acetamide group’s polarity (dielectric constant: ~37.8 ) suggests utility in solvent-mediated reactions.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis literature exists for 2-(4-butoxyanilino)-N,N-dimethylacetamide, plausible methods include:
Route 1: Nucleophilic Acylation
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4-Butoxyaniline reacts with N,N-dimethylchloroacetamide in the presence of a base (e.g., triethylamine):
Route 2: Condensation Reaction
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4-Butoxyaniline and N,N-dimethylacetic acid undergo condensation using a coupling agent (e.g., DCC):
Yields depend on steric hindrance from the butoxy group.
Challenges in Synthesis
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Steric effects: The bulky butoxy group may slow reaction kinetics.
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Purification: High boiling points necessitate vacuum distillation or column chromatography.
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H315 | Skin irritation | Wear gloves |
| H319 | Eye irritation | Use safety goggles |
| H335 | Respiratory tract irritation | Use fume hood |
Future Research Directions
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Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Biological screening: Test against cancer cell lines (e.g., MCF-7, HeLa).
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Environmental impact: Assess biodegradability via OECD 301 guidelines.
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